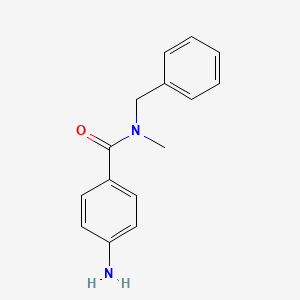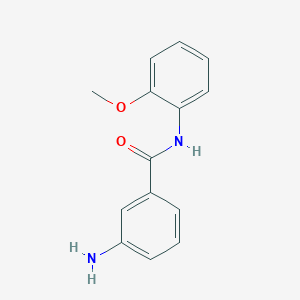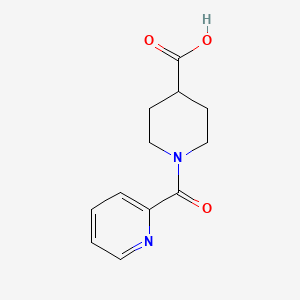
N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide is involved in various synthesis and characterization studies. For instance, Hassan et al. (2014) synthesized new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, which included similar compounds for cytotoxic activity evaluation against Ehrlich Ascites Carcinoma cells (Hassan et al., 2014). Additionally, Lu et al. (2021) synthesized and determined the crystal structure of a molecule with a similar composition, revealing its antiproliferative activity against cancer cell lines (Lu et al., 2021).
Antimicrobial Activity
Bhattacharjee et al. (2012) explored the antimicrobial activity of certain thiophene derivatives, including compounds similar to this compound, highlighting their potential in fighting bacterial and fungal infections (Bhattacharjee et al., 2012).
Electrochemical Applications
Sun et al. (2016) reported on electroactive polyamides containing bis(diphenylamino)-fluorene units, where similar compounds were used. These polyamides demonstrated excellent solubility, thermal stability, and electrochromic characteristics (Sun et al., 2016).
Neurological Research
In neurological research, Kepe et al. (2006) utilized a similar compound in PET imaging to quantify serotonin 1A receptor densities in Alzheimer's disease patients, demonstrating the compound's relevance in neurological diagnostics (Kepe et al., 2006).
Corrosion Inhibition
Abu-Rayyan et al. (2022) investigated acrylamide derivatives, including compounds structurally similar to this compound, for their effectiveness as corrosion inhibitors in nitric acid solutions, indicating potential applications in materials science (Abu-Rayyan et al., 2022).
Properties
IUPAC Name |
N-(4-amino-2-methoxyphenyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-7-9(13)5-6-10(11)14-12(15)8-3-2-4-8/h5-8H,2-4,13H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZAZMNYJBDQSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)NC(=O)C2CCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(Aminomethyl)-2-pyridinyl]-N-benzyl-N-methylamine](/img/structure/B1320361.png)

![2-[3-(Trifluoromethyl)phenoxy]butanoyl chloride](/img/structure/B1320368.png)
![4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320373.png)
![3-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1320374.png)






